molecular formula C13H18N4O2 B2702885 1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 1048925-17-2

1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B2702885
CAS No.: 1048925-17-2
M. Wt: 262.313
InChI Key: WWSYXYDJJXNSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C13H18N4O2 . The IUPAC name is 1’-sec-butyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19) . This indicates the presence of two pyrazole rings, a carboxylic acid group, and a sec-butyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 262.31 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their role as microbial inhibitors, affecting microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production. The inhibition mechanism involves damage to cell membranes and internal pH reduction, providing insights into metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe et al., 2013).

Biomass Conversion and Sustainable Chemistry

Significant advances in converting plant biomass into valuable chemicals, such as furan derivatives, underline the role of carboxylic acids and their derivatives in sustainable chemistry. These compounds serve as alternatives to non-renewable hydrocarbon sources, with potential applications in producing monomers, polymers, and fuels, showcasing the importance of carboxylic acids in green chemistry and material science (Chernyshev et al., 2017).

Pharmacological Properties of Carboxylic Acids

Chlorogenic acid (CGA) exemplifies the pharmacological significance of carboxylic acids, demonstrating diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This indicates the potential of carboxylic acids in developing health-promoting agents (Naveed et al., 2018).

Corrosion Inhibition

Carboxylic acids' role in inhibiting the corrosion of metals such as copper highlights their application in materials science and engineering. Understanding the interaction between carboxylic acids and metal surfaces is crucial for developing new corrosion inhibitors for industrial applications (Bastidas et al., 2007).

Advanced Synthesis Techniques

The synthesis of pharmaceutical impurities of proton pump inhibitors showcases the role of carboxylic acids in pharmaceutical research, emphasizing the importance of understanding and controlling the formation of impurities in drug development (Saini et al., 2019).

Antioxidant and Microbiological Activity

Carboxylic acids are identified for their structure-related antioxidant and microbiological activities, providing a foundation for developing new antioxidants and antimicrobial agents. This underscores the potential of carboxylic acids in food preservation, pharmaceuticals, and cosmetic applications (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The review of solvent developments for LLX of carboxylic acids from aqueous solutions points to the importance of selecting efficient solvents for the recovery of carboxylic acids, which is vital for bioprocessing and biorefinery operations (Sprakel et al., 2019).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . For detailed safety and hazard information, it is recommended to refer to the MSDS.

Properties

IUPAC Name

3-(1-butan-2-yl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXYDJJXNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.